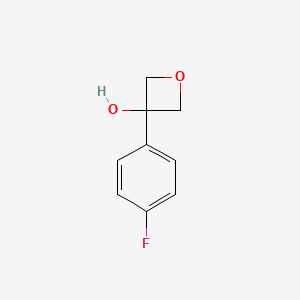
3-(4-Fluorophenyl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)oxetan-3-ol, also known as 4-fluorooxetanol, is a synthetic chemical compound. It has a molecular formula of C9H9FO2 and a molecular weight of 168.167 .
Synthesis Analysis
A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C9H9FO2 .Chemical Reactions Analysis
Terminal epoxides are versatile substrates in organic synthesis because of their easy synthesis and ability to undergo ring-opening reactions under the action of various nucleophiles . The reaction of carboxylic acids with terminal epoxides has attracted special attention , since it provides a convenient synthetic approach to 1,2-diol monoesters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C9H9FO2, molecular weight 168.167 , and its synthetic nature.Aplicaciones Científicas De Investigación
Fluorescence Enhancement and Stability in Biological Systems
Application in Single-Molecule Experiments
The enzymatic oxygen scavenging system, which includes chemical additives, has been utilized for improved dye stability in single-molecule fluorescence experiments. This system is advantageous for enhancing the stability and lifetime of single fluorophores like Cy3, Cy5, and Alexa488, indicating its potential application in high-resolution biological imaging and analysis (Aitken, Marshall, & Puglisi, 2008).
Tuning Electronic Properties of Conjugated Systems
Influence on Conjugated Polythiophenes
The synthesis and application of 3-Fluoro-4-hexylthiophene as a building block demonstrate its role in adjusting the electronic properties of conjugated polythiophenes. This modification influences the oxidation potential and electropolymerization behavior, suggesting its utility in developing advanced electronic materials (Gohier, Frère, & Roncali, 2013).
Viscosity Measurement in Live Cells
Viscosity-Sensitive Fluorescent Probes
A molecular rotor based on fluorescence lifetime imaging (FLIM) has been developed for measuring the local microviscosity in biological systems, including live cells. This application is critical for understanding cellular processes and the intracellular environment's physical properties (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
Advanced Fluorescent Indicators
BODIPY-Based Fluorescent Indicators
The use of BODIPY scaffolds for developing fluorescent indicators highlights their application in detecting various chemical species and physical phenomena. These indicators are essential tools in chemical biology for studying dynamic biochemical processes in real-time (Boens, Leen, & Dehaen, 2012).
Photoredox Catalysis in Organic Synthesis
Catalytic Fluoromethylation of Carbon-Carbon Bonds
Research into photoredox systems for catalytic fluoromethylation has opened new pathways for incorporating fluorine atoms into organic molecules, a critical development for pharmaceuticals and agrochemicals. This application underscores the role of fluorinated compounds in enhancing the activity and stability of bioactive molecules (Koike & Akita, 2016).
Fluorogenic Sensors for Environmental and Biological Applications
Fluorescent pH Sensors
The development of heteroatom-containing organic fluorophores demonstrates their application as fluorescent pH sensors. These sensors can switch emission between different states based on protonation and deprotonation, useful for environmental monitoring and biological studies (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
Safety and Hazards
The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHFJBKJNLSAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
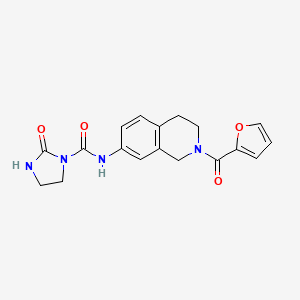
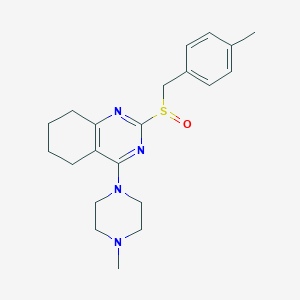
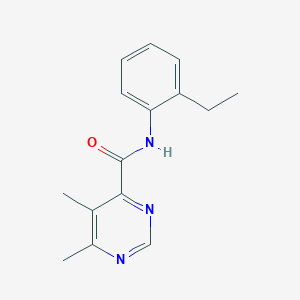
![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)
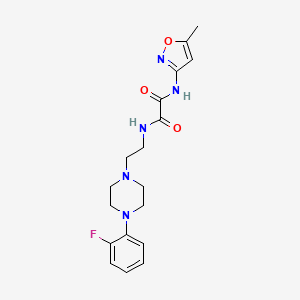
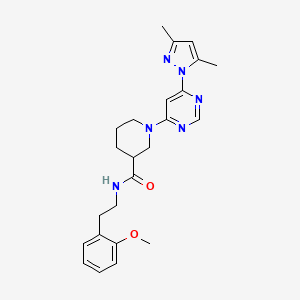
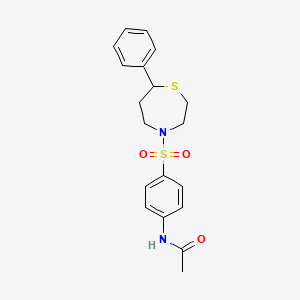
![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2641913.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide](/img/structure/B2641914.png)
![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)
![2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2641919.png)
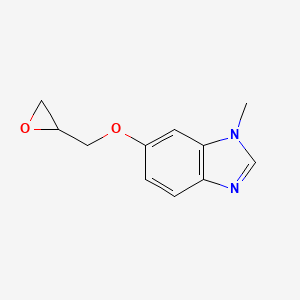
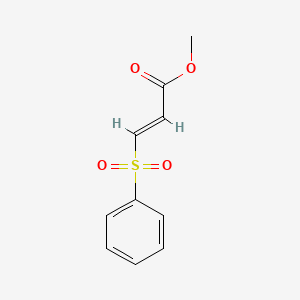
![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2641926.png)
